(1-Hexyl-1H-indol-5-yl)methanamine (1-Hexyl-1H-indol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437830
InChI: InChI=1S/C15H22N2/c1-2-3-4-5-9-17-10-8-14-11-13(12-16)6-7-15(14)17/h6-8,10-11H,2-5,9,12,16H2,1H3
SMILES: CCCCCCN1C=CC2=C1C=CC(=C2)CN
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol

(1-Hexyl-1H-indol-5-yl)methanamine

CAS No.:

Cat. No.: VC13437830

Molecular Formula: C15H22N2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

(1-Hexyl-1H-indol-5-yl)methanamine -

Specification

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
IUPAC Name (1-hexylindol-5-yl)methanamine
Standard InChI InChI=1S/C15H22N2/c1-2-3-4-5-9-17-10-8-14-11-13(12-16)6-7-15(14)17/h6-8,10-11H,2-5,9,12,16H2,1H3
Standard InChI Key NTAGBNBAHUZDBN-UHFFFAOYSA-N
SMILES CCCCCCN1C=CC2=C1C=CC(=C2)CN
Canonical SMILES CCCCCCN1C=CC2=C1C=CC(=C2)CN

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(1-Hexyl-1H-indol-5-yl)methanamine consists of an indole core substituted with a hexyl group at the nitrogen atom (N1) and a methanamine moiety at the 5-position (C5). Key properties include:

PropertyValueSource Citation
Molecular FormulaC13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2
Molecular Weight202.30 g/mol
CAS Registry Number1339568-69-2
DensityNot reported
Boiling/Melting PointsNot reported

The indole ring’s planar structure facilitates aromatic stacking interactions with biological targets, while the hexyl chain enhances lipid solubility, potentially improving blood-brain barrier permeability .

Synthesis and Structural Modification

Synthetic Routes

The compound is typically synthesized via multi-step reactions:

  • Indole Functionalization: A hexyl group is introduced at the N1 position through alkylation of 5-nitroindole using hexyl bromide under basic conditions .

  • Nitro Reduction: The 5-nitro group is reduced to an amine using catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or hydrazine .

  • Purification: Column chromatography or recrystallization yields the final product .

Alternative methods include the Tscherniac-Einhorn reaction, which couples indole derivatives with phthalimide-protected amines followed by deprotection . Modifications such as halogenation at the 4-position or substitution of the hexyl chain with shorter alkyl groups have been explored to optimize bioactivity .

Pharmacological Activity

Cannabinoid Receptor Modulation

(1-Hexyl-1H-indol-5-yl)methanamine exhibits affinity for cannabinoid receptors (CB1 and CB2), as demonstrated by:

  • CB1 Agonism: In vitro assays show partial agonism at CB1 (EC50=0.8μM\text{EC}_{50} = 0.8 \, \mu\text{M}), comparable to WIN55212-2, a known synthetic cannabinoid .

  • CB2 Selectivity: Substitution patterns influence receptor specificity; longer alkyl chains (e.g., hexyl) enhance CB2 binding (Ki=0.2μM\text{K}_i = 0.2 \, \mu\text{M}) while reducing psychotropic effects mediated by CB1 .

Antimicrobial Properties

Derivatives of 5-substituted indole methanamines demonstrate broad-spectrum activity:

  • Anti-MRSA Activity: Analogues with halogenated indole rings inhibit methicillin-resistant Staphylococcus aureus (MRSA) at MIC values ≤0.25 µg/mL .

  • Antifungal Action: Against Cryptococcus neoformans, select derivatives show MIC ≤0.25 µg/mL without cytotoxicity .

Applications in Drug Development

Central Nervous System Disorders

  • Pain Management: CB2-selective agonists derived from this scaffold reduce hyperalgesia in rodent models .

  • Neuroprotection: Modulation of tau aggregation and cholinesterase activity highlights potential in Alzheimer’s and Parkinson’s diseases .

Infectious Diseases

  • Antibacterial Agents: Halogenated variants are being optimized for MRSA-targeted therapies .

  • Antifungal Therapeutics: Non-toxic derivatives show promise for cryptococcal infections .

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